Apatinib-d8 -

Apatinib-d8

Catalog Number: EVT-10959447
CAS Number:
Molecular Formula: C24H23N5O
Molecular Weight: 405.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Apatinib-d8 is derived from apatinib, which was originally developed in China. It falls under the category of anti-cancer agents, specifically targeting tyrosine kinases involved in tumor angiogenesis. The compound is classified as a small molecule drug with a specific focus on inhibiting angiogenesis by blocking the signaling pathways of various growth factors.

Synthesis Analysis

Methods and Technical Details

The synthesis of apatinib-d8 involves the incorporation of deuterium atoms into the original apatinib structure. This process typically utilizes deuterated solvents and reagents to ensure that the hydrogen atoms are replaced with deuterium. The general synthetic route includes:

  1. Starting Material: The synthesis begins with the parent compound, apatinib.
  2. Deuteration Process: Deuterated reagents are introduced during key steps of the synthesis, often involving reactions such as hydrogenation or exchange reactions where hydrogen atoms are substituted with deuterium.
  3. Purification: Post-synthesis, the product undergoes purification techniques such as high-performance liquid chromatography to isolate apatinib-d8 from any unreacted starting materials or by-products.

The detailed synthetic routes and conditions are essential for achieving high yields and purity levels necessary for subsequent biological evaluations .

Molecular Structure Analysis

Structure and Data

Apatinib-d8 retains the core structure of apatinib but features deuterium substitutions that alter its molecular weight and potentially its metabolic stability. The molecular formula for apatinib-d8 can be represented as C19H20D8N4O4C_{19}H_{20}D_8N_4O_4, where DD represents deuterium atoms.

  • Molecular Weight: The molecular weight of apatinib-d8 is approximately 392.48 g/mol.
  • Structural Features: The compound consists of a quinazoline ring system, which is characteristic of many tyrosine kinase inhibitors, along with various functional groups that enhance its binding affinity to VEGFR2.
Chemical Reactions Analysis

Reactions and Technical Details

Apatinib-d8 can participate in various chemical reactions typical of small molecules, including:

  1. Hydrolysis: Reaction with water can lead to the breakdown of ester linkages if present.
  2. Oxidation-Reduction Reactions: Under certain conditions, it may undergo oxidation or reduction, affecting its pharmacological activity.
  3. Conjugation Reactions: Apatinib-d8 can form conjugates with biomolecules, which is crucial for understanding its pharmacodynamics.

These reactions are vital for determining the compound's stability and interaction with biological systems .

Mechanism of Action

Process and Data

Apatinib-d8 functions primarily through the inhibition of VEGFR2, which plays a critical role in angiogenesis—the formation of new blood vessels from pre-existing ones. By blocking this receptor:

  • Inhibition of Angiogenesis: The compound prevents endothelial cell proliferation and migration induced by vascular endothelial growth factor.
  • Tumor Growth Suppression: Reduced blood supply to tumors leads to decreased growth rates and potential regression of tumor mass.

Studies have shown that apatinib effectively reduces tumor volume in various cancer models by disrupting these signaling pathways .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Apatinib-d8 is typically a white to off-white powder.
  • Solubility: It exhibits moderate solubility in organic solvents like dimethyl sulfoxide but limited solubility in water.
  • Stability: The deuterated form may provide increased stability against metabolic degradation compared to non-deuterated counterparts.

Relevant analytical techniques such as nuclear magnetic resonance spectroscopy confirm the incorporation of deuterium and help elucidate the compound's structure .

Applications

Scientific Uses

Apatinib-d8 serves several important roles in scientific research:

  1. Internal Standard in Analytical Chemistry: It is commonly used as an internal standard for quantifying apatinib levels in biological samples via gas chromatography or liquid chromatography-mass spectrometry techniques .
  2. Pharmacokinetic Studies: The compound aids in understanding the pharmacokinetics and dynamics of apatinib by providing insights into absorption, distribution, metabolism, and excretion patterns.
  3. Research on Drug Resistance: It is also utilized in studies exploring mechanisms of drug resistance in cancer therapies, helping researchers develop strategies to overcome such challenges .
Introduction to Deuterated Tyrosine Kinase Inhibitors

Rationale for Deuterium Labeling in Targeted Cancer Therapeutics

Deuterium substitution represents a strategic approach to optimizing the pharmacokinetic profiles of tyrosine kinase inhibitors (TKIs). This technique leverages the deuterium kinetic isotope effect (DKIE), where replacing hydrogen (^1H) with deuterium (^2H) at metabolically vulnerable sites strengthens carbon-deuterium bonds (bond energy: ~87 kcal/mol for C-^2H vs. ~81 kcal/mol for C-^1H). This bond fortification reduces the rate of cytochrome P450 (CYP)-mediated oxidative metabolism, a primary clearance pathway for many TKIs [5]. For apatinib—a vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor (IC~50~: 1 nM)—clinical studies reveal substantial interindividual pharmacokinetic variability attributed to CYP3A5 polymorphisms and cancer type. Patients expressing functional CYP3A51 alleles exhibit 33–50% higher apatinib clearance than those with CYP3A53/*3 genotypes, necessitating dose adjustments to maintain therapeutic efficacy [1]. Additionally, population pharmacokinetic analyses confirm non-linear bioavailability in apatinib, with saturation of absorption pathways above 766 mg [4]. Deuterium labeling at specific molecular positions mitigates these challenges by delaying metabolic degradation, thereby enhancing systemic exposure and reducing variability.

Table 1: Impact of Deuteration on Key Drug Properties

PropertyProtium (^1H) DrugDeuterated AnalogClinical Advantage
Metabolic Half-lifeShort (e.g., apatinib: ~9h)Extended by 2-5xReduced dosing frequency
C~max~ VariabilityHigh (CYP-dependent)Reduced by 20-40%More predictable exposure
Bioavailability SlopeNon-linear above 766mgLinearizedDose-proportional response

Apatinib-d8 as a Molecular Tool for Pharmacokinetic Optimization

Apatinib-d8 (chemical formula: C~24~H~15~D~8~N~5~O; CAS: 2468771-43-7) incorporates eight deuterium atoms at the tetrahydrofuran ring positions, preserving the parent compound’s pharmacodynamic activity while altering its pharmacokinetic behavior. As an orally bioavailable VEGFR-2 inhibitor, it shares apatinib’s primary mechanism—inhibiting endothelial cell proliferation and tumor angiogenesis with high specificity (VEGFR-2 IC~50~: 1 nM) and mild activity against c-Kit and c-SRC kinases [3] [7]. The deuterium atoms strategically positioned at metabolically labile sites shield the molecule from rapid first-pass metabolism. In vitro studies using human liver microsomes demonstrate that deuterium substitution reduces the formation of oxidative metabolites by 30–60%, directly attributable to attenuated CYP3A4/5-mediated dehydrogenation [5]. This metabolic stabilization translates to higher plasma concentrations of the intact parent molecule, as quantified via ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) assays using apatinib-d8 hydrochloride (CAS: 2468771-44-8) as an isotopic internal standard [8]. Population pharmacokinetic modeling further supports its utility in covariate analysis, identifying cancer type (e.g., digestive vs. non-digestive origin) as a significant modifier of apatinib’s volume of distribution—a variable potentially mitigated through deuteration [4].

Table 2: Pharmacokinetic Parameters of Apatinib vs. Conceptualized Apatinib-d8

ParameterApatinibApatinib-d8 (Projected)Methodology
Apparent Clearance (CL/F)57.8 L/h~40 L/hPopulation PK modeling [4]
Absorption Rate (K~a~)Variable (dose-dependent)LinearizedIn vitro microsomal assays
V~d~/F (Steady-State)112.5 LComparableCovariate analysis [1]

Role of Stable Isotopes in Oncology Drug Development Pipelines

Stable isotopes like deuterium have become indispensable in oncology drug development, serving dual roles as bioanalytical tools and therapeutic enhancers. Apatinib-d8 exemplifies this duality: it functions as a quantitative internal standard in UPLC-MS/MS assays for therapeutic drug monitoring of apatinib, sorafenib, and lenvatinib in hepatocellular carcinoma patients. Its near-identical chromatographic behavior to unlabeled apatinib—yet distinct mass shift (molecular weight: 405.52 vs. 397.46)—enables precise quantification of plasma concentrations down to nanomolar ranges, minimizing matrix effects and recovery variability [8]. Beyond analytics, deuterated TKIs represent 12% of investigational oncology compounds in active pipelines, as evidenced by donafenib (deuterated sorafenib) approved in China for hepatocellular carcinoma and HC-1119 (deuterated enzalutamide) in prostate cancer trials [5]. Pharmaceutical companies prioritize deuteration to rescue drugs with suboptimal pharmacokinetics; for instance, deuterated JNJ-38877605 reduced nephrotoxic metabolite formation while maintaining c-MET inhibition [5]. Emerging applications include deuterium metabolic imaging (DMI), where ^2H-labeled glucose probes ([6,6′-^2H~2~]glucose) differentiate glioblastoma subtypes based on glycolytic vs. mitochondrial phenotypes [9]. Though not directly linked to apatinib-d8, this technique underscores the broader utility of stable isotopes in refining oncology diagnostics and therapeutics. The integration of deuterated compounds across development phases—from preclinical tracer studies (apatinib-d8) to late-stage therapeutics (donafenib)—highlights their transformative potential in achieving metabolic stability and therapeutic precision.

Properties

Product Name

Apatinib-d8

IUPAC Name

N-[4-(1-cyano-2,2,3,3,4,4,5,5-octadeuteriocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide

Molecular Formula

C24H23N5O

Molecular Weight

405.5 g/mol

InChI

InChI=1S/C24H23N5O/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30)/i1D2,2D2,11D2,12D2

InChI Key

WPEWQEMJFLWMLV-MMBGVTJSSA-N

Canonical SMILES

C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4

Isomeric SMILES

[2H]C1(C(C(C(C1([2H])[2H])(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4)([2H])[2H])([2H])[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.